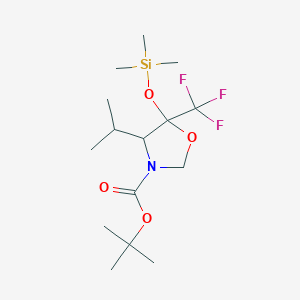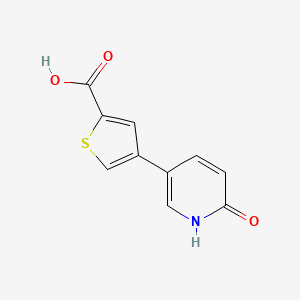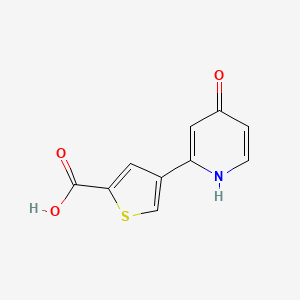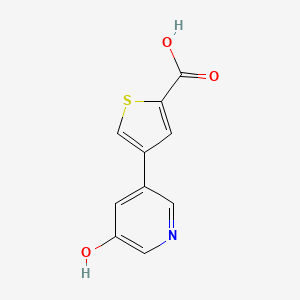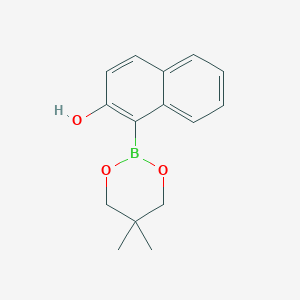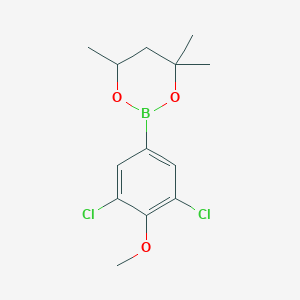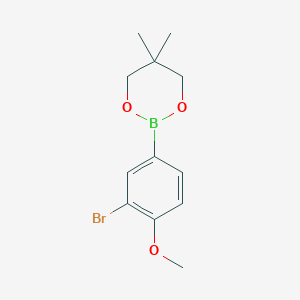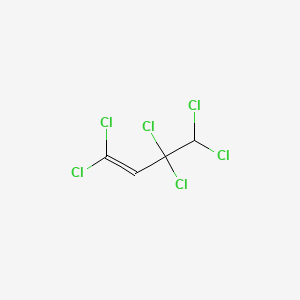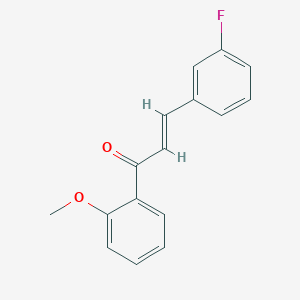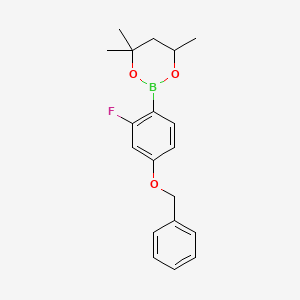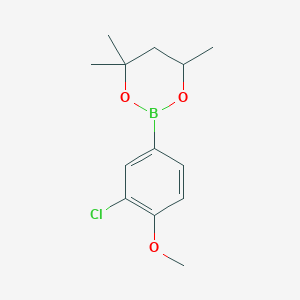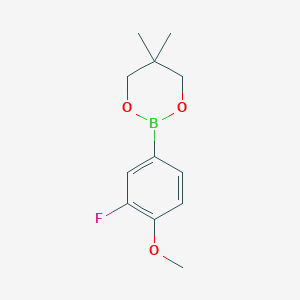
2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is substituted with a 3-fluoro-4-methoxyphenyl group and two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 3-fluoro-4-methoxyphenylboronic acid with a suitable diol under dehydrating conditions. One common method involves the use of a Grignard reagent, such as 3-fluoro-4-methoxyphenylmagnesium bromide, which reacts with boron-containing precursors to form the desired dioxaborinane ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
化学反応の分析
Types of Reactions: 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron-containing ring into different boron-hydride species.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as bromine or nitric acid are employed for substitution reactions.
Major Products: The major products formed from these reactions include various boronic acids, borate esters, and substituted phenyl derivatives .
科学的研究の応用
2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for boron-containing pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as boron-doped polymers and ceramics
作用機序
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with various molecular targets. The boron atom in the dioxaborinane ring can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound’s mechanism of action is also influenced by the presence of the fluoro and methoxy substituents, which can enhance its binding affinity and specificity .
類似化合物との比較
- 3-Fluoro-4-methoxyphenylboronic acid
- 5,5-Dimethyl-1,3,2-dioxaborinane
- 3-Fluoro-4-methoxyphenylmagnesium bromide
Comparison: Compared to similar compounds, 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its combined structural features. The presence of both the dioxaborinane ring and the 3-fluoro-4-methoxyphenyl group imparts distinct chemical and biological properties. This compound exhibits enhanced stability and reactivity, making it a valuable tool in various research applications .
特性
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO3/c1-12(2)7-16-13(17-8-12)9-4-5-11(15-3)10(14)6-9/h4-6H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPXCPPXACGBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
